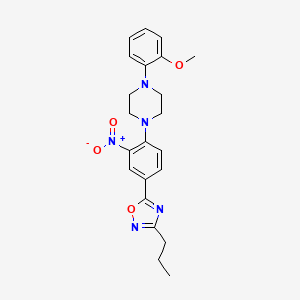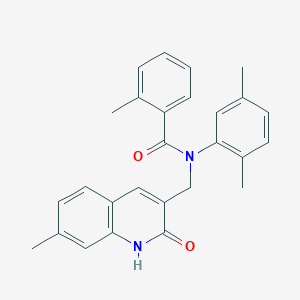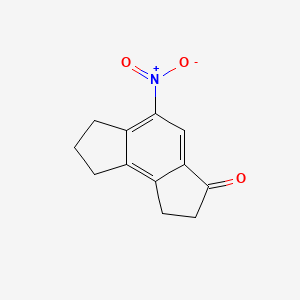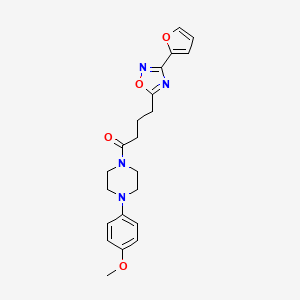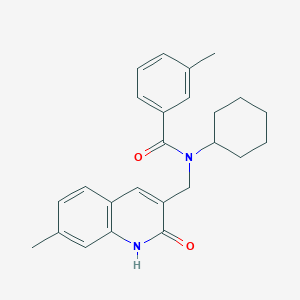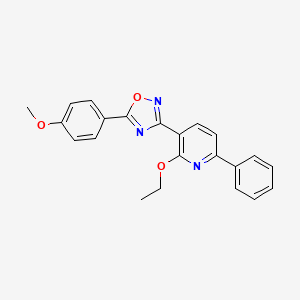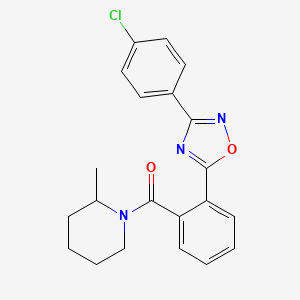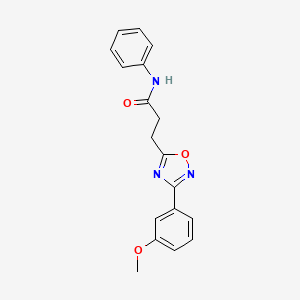
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide, also known as MOPEP, is a compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the reduction of tumor growth. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide for lab experiments is its low toxicity in normal cells, which makes it a safer alternative to other anticancer agents. However, one of the limitations of this compound is its limited solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide. One area of interest is in the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a compound that has shown promise as an anticancer agent in scientific research studies. Its low toxicity in normal cells and ability to induce apoptosis in cancer cells make it a promising candidate for further development as a cancer treatment. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide involves the reaction between 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine and N-phenylpropanamide in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide has been the subject of several scientific research studies due to its potential applications in various fields. One of the primary areas of interest is in the field of medicine, where this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound has significant cytotoxic effects on cancer cells, making it a promising candidate for further development as a cancer treatment.
Propriétés
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-5-6-13(12-15)18-20-17(24-21-18)11-10-16(22)19-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRDIIAAWIXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
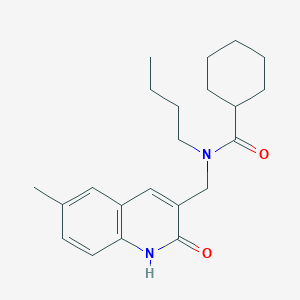

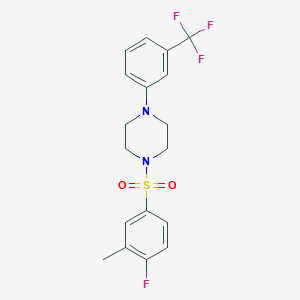


![2,7-dimethyl-N'-(1-methylpiperidin-4-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7707268.png)
